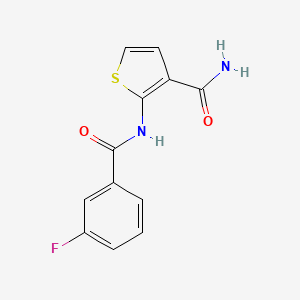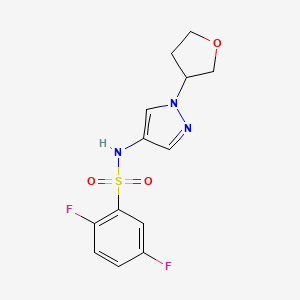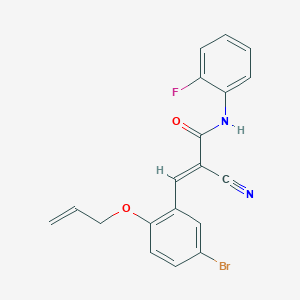
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD73954, and it has been synthesized using various methods. In
Wirkmechanismus
BRD73954 acts as a selective inhibitor of BRD4 by binding to its bromodomain. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting the bromodomain of BRD4, BRD73954 prevents the recruitment of transcriptional machinery, leading to the downregulation of its target genes.
Biochemical and Physiological Effects
BRD73954 has been shown to have various biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, apoptosis, and inflammation. In cancer cells, BRD73954 has been shown to induce cell cycle arrest and inhibit cell proliferation. In addition, BRD73954 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRD73954 in lab experiments is its selectivity for BRD4, making it a useful tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD73954 is its low solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, the synthesis of BRD73954 can be challenging and time-consuming, making it difficult to obtain large quantities for use in lab experiments.
Zukünftige Richtungen
There are various future directions for the use of BRD73954 in scientific research. One potential future direction is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective therapeutic agents for the treatment of various diseases, including cancer. Another future direction is the use of BRD73954 in combination with other therapeutic agents to enhance their efficacy and reduce their side effects. Finally, the use of BRD73954 in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, which could inform its potential use in clinical trials.
Synthesemethoden
BRD73954 can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, bromination, and Heck coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, 5-bromo-2-prop-2-enoxyphenyl boronic acid and 2-cyano-N-(2-fluorophenyl)prop-2-enamide are reacted in the presence of a palladium catalyst to form BRD73954. The bromination method involves the reaction of 5-prop-2-enoxyaniline with N-bromosuccinimide to form 5-bromo-2-prop-2-enoxyaniline, which is then reacted with 2-cyano-N-(2-fluorophenyl)prop-2-enamide to form BRD73954. The Heck coupling reaction involves the reaction of 5-bromo-2-prop-2-enoxyaniline and 2-cyano-N-(2-fluorophenyl)prop-2-enamide in the presence of a palladium catalyst to form BRD73954.
Wissenschaftliche Forschungsanwendungen
BRD73954 has various scientific research applications, including its use as a chemical probe for studying bromodomain-containing proteins, particularly BRD4. BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer. BRD73954 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of its target genes. This makes BRD73954 a potential therapeutic agent for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWJSDIGDPRWJL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)
![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)
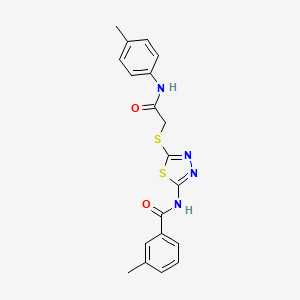
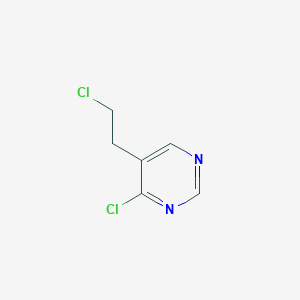

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)
